Undecane-1,11-diol (CAS 765-04-8) is an 11-carbon, odd-chain terminal aliphatic diol widely utilized as a bifunctional building block in the synthesis of advanced polymers, including polyurethanes, polyesters, and polyethers, as well as macrocyclic compounds . Unlike standard even-chain diols, its odd-numbered carbon backbone imparts distinct physicochemical properties driven by the odd-even effect, making it highly relevant for procurement in applications requiring specific thermal processability, disrupted polymer crystallinity, and a tailored hydrophobic-hydrophilic balance [1].
Substituting 1,11-undecanediol with its closest even-chain analogs, such as 1,10-decanediol or 1,12-dodecanediol, fundamentally alters the thermodynamic and mechanical profile of the final product [1]. Even-chain diols typically crystallize in a dense monoclinic system, leading to higher melting points, faster crystallization kinetics, and stiffer polymer soft segments [2]. In contrast, the odd-chain structure of 1,11-undecanediol adopts an orthorhombic packing that disrupts interchain hydrogen bonding, which is critical for achieving low-temperature flexibility in elastomers and lowering the activation energy in macrocyclic ring-opening polymerizations [3]. Generic substitution will therefore fail in formulations requiring high optical clarity, low-temperature processing, or specific conformer stability.
Due to the odd-even effect in aliphatic chains, 1,11-undecanediol exhibits an orthorhombic crystal packing that is less thermodynamically stable than the monoclinic packing of its even-chain counterparts [1]. This structural disruption results in a significantly lower melting point, facilitating lower-temperature melt polymerization and reducing thermal degradation risks during bulk processing .
| Evidence Dimension | Melting point (Tm) |
| Target Compound Data | ~62 °C |
| Comparator Or Baseline | 1,10-Decanediol (~72-74 °C) and 1,12-Dodecanediol (~81 °C) |
| Quantified Difference | 10-19 °C reduction in melting point compared to adjacent even-chain homologs |
| Conditions | Standard atmospheric pressure (760 mmHg) |
A lower melting point allows for milder thermal processing conditions, saving energy and minimizing thermal stress on sensitive co-monomers during bulk polymerization.
When incorporated as a chain extender or soft segment in polyurethanes and polyesters, the 11-carbon odd chain of 1,11-undecanediol disrupts interchain hydrogen bonding and regular crystalline packing[1]. Compared to even-chain diols like 1,10-decanediol or 1,12-dodecanediol, which promote high crystallinity and stiffness, the odd-chain diol yields polymers with lower glass transition temperatures (Tg) and improved low-temperature flexibility [2].
| Evidence Dimension | Polymer chain packing and crystallinity |
| Target Compound Data | Disrupted packing (amorphous-leaning soft segments) |
| Comparator Or Baseline | 1,10-Decanediol and 1,12-Dodecanediol (highly crystalline soft segments) |
| Quantified Difference | Odd-chain incorporation prevents structural saturation, maintaining flexibility and reducing crystallization kinetics |
| Conditions | Polyurethane or aliphatic polyether/polyester synthesis |
Essential for formulating thermoplastic elastomers and synthetic leathers that require high flexibility, moisture resistance, and low-temperature resilience without sacrificing molecular weight.
In the synthesis of macrocyclic carbonates and lactones, the odd-carbon chain length influences the thermodynamic stability of the intermediate conformers [1]. Research on macrocyclic ring-opening polymerization (ROP) indicates that odd-membered rings derived from odd-chain diols can adopt (E,Z)-conformations with lower Gibbs free energy of activation for nucleophilic attack compared to the highly stable (Z,Z)-conformations typical of even-membered rings [1].
| Evidence Dimension | Gibbs free energy of activation (ΔG⧧) for nucleophilic attack |
| Target Compound Data | ~18.3 kcal/mol for specific odd-membered macrocyclic conformers |
| Comparator Or Baseline | ~19.8 kcal/mol for stable even-membered macrocyclic conformers |
| Quantified Difference | ~1.5 kcal/mol lower activation energy barrier |
| Conditions | Urea/methoxide-catalyzed ring-opening polymerization of macrocyclic carbonates |
Lower activation energy enables faster and more controlled ring-opening polymerizations, improving yields and reaction efficiency in macrocycle-derived polymer manufacturing.
The use of specific long-chain diols, including 1,11-undecanediol, in combination with cyclic diols for thermoplastic polyurethane (TPU) formulations significantly reduces the haze of the resulting biphasic elastomers [1]. While standard polycaprolactone-based soft blocks yield opaque materials, formulations leveraging the disrupted packing of odd-chain aliphatic diols achieve high optical clarity [1].
| Evidence Dimension | Optical haze value |
| Target Compound Data | Haze value < 20 |
| Comparator Or Baseline | Standard polycaprolactone-based TPU soft blocks (Haze ~30) |
| Quantified Difference | >33% reduction in haze |
| Conditions | Biphasic polyurethane elastomer formulation (NCO ratio 0.95 to 1.05) |
Crucial for procuring precursors for transparent thermoplastic polyurethanes used in optical, medical, or high-end consumer applications.
Where this compound is the right choice for synthesizing TPU soft segments that require disrupted crystallinity to maintain high flexibility and moisture resistance at low temperatures, outperforming rigid even-chain analogs [1].
Where this compound is the right choice for producing transparent biphasic elastomers (haze < 20), replacing standard polycaprolactone blocks that typically result in opaque or hazy materials [2].
Where this compound is the right choice as a precursor for ring-opening polymerizations, leveraging its odd-chain conformer thermodynamics to lower activation energy barriers and accelerate polymerization rates [3].
Where this compound is the right choice for bulk self-condensation or melt polymerization processes, as its lower melting point (~62 °C) reduces the required thermal energy and minimizes monomer degradation compared to using 1,10-decanediol or 1,12-dodecanediol[4].